Product packaging for Europium(III) sulfate(Cat. No.:CAS No. 13537-15-0)

Europium(III) sulfate

Cat. No.: B3366293
CAS No.: 13537-15-0
M. Wt: 250.05 g/mol
InChI Key: WLYAEQLCCOGBPV-UHFFFAOYSA-N
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Description

Significance of Lanthanide(III) Sulfate (B86663) Systems in Contemporary Inorganic Chemistry and Materials Science

Lanthanide(III) sulfate systems represent a crucial class of inorganic compounds with wide-ranging applications. researchgate.net The unique electronic configurations of lanthanide ions, characterized by their partially filled 4f orbitals, give rise to distinctive luminescent and magnetic properties. mdpi.comnih.gov These properties are at the heart of their use in diverse fields such as lighting, displays, and medical imaging. nih.govsamaterials.com

The sulfate anion (SO₄²⁻) plays a significant role in forming stable frameworks with lanthanide ions. The formation of three-dimensionally extended sulfate networks can be challenging, but the preference of lanthanide elements for higher coordination numbers facilitates the creation of such structures. researchgate.net These frameworks can host the lanthanide ions, influencing their photophysical properties and providing thermal stability. The study of lanthanide sulfates, therefore, is not only fundamental to understanding their coordination chemistry but also vital for the development of new functional materials. researchgate.net

Academic Research Trajectories for Europium(III) Sulfate Coordination Environments

Academic research on this compound has been multifaceted, with a strong focus on understanding its coordination environment and how it dictates the material's properties. A significant area of investigation has been the synthesis and characterization of various hydrated forms of this compound, such as Eu₂(SO₄)₃·8H₂O, as the anhydrous form has a high tendency for hydration. researchgate.netresearchgate.net

Researchers have explored the synthesis of double sulfates, incorporating other metal cations, which can lead to novel crystal structures and modified luminescent behavior. For instance, the synthesis of compounds like KEu(SO₄)₂·H₂O and CsEu(SO₄)₂ has been reported, revealing complex three-dimensional structures where the coordination environment of the Eu³⁺ ion is intricately linked to the sulfate and other metal ions. mdpi.comnih.gov The local symmetry of the Eu³⁺ ion in these structures is a key determinant of its luminescence characteristics. mdpi.com For example, a lower symmetry environment can lead to more intense and split emission bands, providing insights into the structural details of the compound. researchgate.netresearchgate.net

Overview of Methodological Approaches in this compound Studies

A variety of sophisticated analytical techniques are employed to investigate the properties of this compound and its derivatives.

Synthesis and Structural Analysis: The synthesis of this compound compounds often involves methods like chemical precipitation and hydrothermal synthesis. nsc.ruscirp.org Characterization of the resulting crystal structures is predominantly carried out using single-crystal and powder X-ray diffraction (XRD). nih.govnsc.ru These techniques provide detailed information about the arrangement of atoms and the coordination of the europium ion.

Spectroscopic Investigations: Spectroscopic methods are central to understanding the electronic structure and luminescent properties of this compound.

Luminescence Spectroscopy: This is a powerful tool to probe the local environment of the Eu³⁺ ion. researchgate.net The emission spectrum of Eu³⁺ is highly sensitive to its coordination, with the relative intensities and splitting of the emission bands providing information on the symmetry of the crystal site. mdpi.comresearchgate.net Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is also used to study the formation and thermodynamics of this compound complexes in solution. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the compound, particularly the sulfate anions, and to probe their coordination to the europium ion. nsc.ru

X-ray Photoelectron Spectroscopy (XPS): XPS is utilized to determine the binding energies of core-level electrons, which can provide information about the chemical environment and oxidation state of the europium ions. iaea.org

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition pathways of this compound hydrates. researchgate.netnih.gov These studies reveal the temperatures at which dehydration and decomposition to form oxysulfates and ultimately europium oxide occur. nsc.runih.gov

Computational Methods: Quantum chemical calculations, such as density functional theory (DFT), are increasingly used to complement experimental findings. These calculations can help in understanding the electronic structure, bonding, and spectroscopic properties of this compound complexes. mdpi.com

Detailed Research Findings

Recent research has provided valuable data on the properties of this compound and its various forms.

PropertyValue/ObservationReference
Formula Eu₂(SO₄)₃ americanelements.com
Hydrated Form Eu₂(SO₄)₃·8H₂O is a common hydrate (B1144303). researchgate.net
Anhydrous Synthesis Preparation of anhydrous Eu₂(SO₄)₃ is challenging due to its high tendency for hydration. researchgate.netnsc.ru
Crystal Structure (Anhydrous) Monoclinic, space group C2/c. nsc.ru
Crystal Structure (Double Sulfate) KEu(SO₄)₂·H₂O exhibits a new polymorph with a three-dimensional structure. nih.gov nih.gov
Coordination Environment In K₅Na[Eu₂(SO₄)₆], the Eu(III) ion is ten-coordinated by oxygen atoms. chemrxiv.org chemrxiv.org
Luminescence The emission spectrum is sensitive to the local symmetry of the Eu³⁺ ion. researchgate.net In CsEu(SO₄)₂, the local symmetry is C₂, while in its hydrate it is C₁. mdpi.com mdpi.comresearchgate.net
Thermal Decomposition Dehydration of Eu₂(SO₄)₃·8H₂O occurs in a single step, forming an amorphous anhydrous sulfate. researchgate.net The anhydrous form is stable up to 670°C in air before decomposing to europium oxysulfate. nsc.ru researchgate.netnsc.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula EuH2O4S B3366293 Europium(III) sulfate CAS No. 13537-15-0

Properties

CAS No.

13537-15-0

Molecular Formula

EuH2O4S

Molecular Weight

250.05 g/mol

IUPAC Name

europium;sulfuric acid

InChI

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

WLYAEQLCCOGBPV-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3]

Canonical SMILES

OS(=O)(=O)O.[Eu]

Other CAS No.

13537-15-0

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Crystal Engineering of Europium Iii Sulfate Systems

Controlled Hydrothermal and Solvothermal Synthetic Pathways for Europium(III) Sulfate (B86663) Phases

Hydrothermal and solvothermal syntheses are powerful methods for crystallizing materials from solutions at temperatures and pressures above ambient conditions. sigmaaldrich.cn These techniques are particularly effective for producing high-purity, crystalline phases of europium(III) sulfate and its derivatives that may not be accessible through other routes. mdpi.comdntb.gov.ua In these methods, reactants are sealed in an autoclave with a solvent (water for hydrothermal, an organic solvent for solvothermal) and heated, allowing the increased temperature and pressure to facilitate the dissolution of precursors and subsequent crystallization of the desired product. sigmaaldrich.cn

For instance, a three-dimensional europium sulfate, Eu₂(H₂O)₄(SO₄)₃, has been synthesized solvothermally. sibran.ru Similarly, a one-dimensional organic amine-templated europium sulfate, [H₃O]₂[(CH₃)₂NH₂][Eu(SO₄)₃], was prepared using solvothermal methods. noaa.gov Hydrothermal routes have been successfully employed to create complex heterometallic polymers and double sulfates containing europium, such as KEu(SO₄)₂·H₂O. mdpi.comiucr.orgiucr.org

The crystallization process in hydrothermal and solvothermal synthesis is highly sensitive to reaction parameters such as temperature, pressure, and pH. These variables directly influence the solubility of precursors, the rate of crystal nucleation and growth (crystallization kinetics), and ultimately, the phase and purity of the final product.

Temperature: Temperature is a critical factor. For example, in the hydrothermal synthesis of KEu(SO₄)₂·H₂O, a reaction temperature of 426 K (153 °C) held for five days was used to produce block-like single crystals. iucr.orgiucr.org In other systems, temperature variations can lead to different hydrated phases or affect the crystallinity of the product. The synthesis of Eu(OH)₃, a precursor, via hydrothermal reaction shows that different morphologies are obtained at different temperatures, which in turn would affect subsequent reactions to form the sulfate. mdpi.com

Pressure: Pressure in a sealed autoclave is dependent on the temperature and the amount of solvent used. While not always independently controlled, it plays a crucial role in maintaining the solvent in a liquid state above its boiling point, which enhances the solubility of reactants and facilitates the formation of dense crystalline structures.

pH: The pH of the reaction mixture is a key determinant of the final product's structure and composition. In the synthesis of KEu(SO₄)₂·H₂O, the final pH was adjusted to 8 using piperazine. iucr.orgiucr.org Conversely, a solvothermal synthesis of Eu₂(H₂O)₄(SO₄)₃ reported a final pH of 1.5. sibran.ru The pH influences the speciation of the europium ions in solution and the protonation state of ligands or templating agents, thereby directing the assembly of the crystal structure. Studies on the sorption of Eu(III) show that pH significantly affects its interaction with surfaces, which is analogous to its incorporation into a crystal lattice during growth. researchgate.netresearchgate.net

Table 1: Influence of Reaction Parameters on this compound Synthesis

Parameter Effect on Synthesis Example System Reference
Temperature Controls crystal growth rate and phase formation. KEu(SO₄)₂·H₂O synthesized at 426 K. iucr.org, iucr.org
pH Determines ionic species in solution and directs crystal structure. KEu(SO₄)₂·H₂O formed at pH 8; Eu₂(H₂O)₄(SO₄)₃ at pH 1.5. sibran.ru, iucr.org, iucr.org
Reaction Time Affects crystal size and perfection. 5 days used for single crystal growth of KEu(SO₄)₂·H₂O. iucr.org, iucr.org

The choice of solvent is fundamental in solvothermal synthesis, as it mediates the transfer of reactants and can directly participate in the reaction or influence the final structure. While water is the solvent in hydrothermal synthesis, solvothermal methods utilize a wider range of organic solvents or mixed-solvent systems.

A new three-dimensional europium sulfate, Eu₂(H₂O)₄(SO₄)₃, was successfully prepared using a mixture of ethylene (B1197577) glycol and deionized water as the solvent. sibran.ru The use of co-solvents can modify the dielectric constant and viscosity of the medium, altering precursor solubility and reaction kinetics. In some cases, organic molecules from the solvent system can be incorporated into the final structure as templates or ligands. For example, a one-dimensional europium sulfate was synthesized using dimethylamine, which became a templating cation in the final structure [H₃O]₂[(CH₃)₂NH₂][Eu(SO₄)₃]. noaa.gov The use of mixed solvents is also seen in the synthesis of europium complexes from europium sulfate octahydrate, highlighting the versatility of this approach. mdpi.com

Precursor-Based Synthesis and Chemical Routes for this compound

Beyond hydrothermal and solvothermal methods, this compound can be prepared through more conventional chemical routes, often involving specific precursors and reaction conditions.

A straightforward and common method for preparing this compound involves the direct reaction of europium(III) oxide (Eu₂O₃), the most stable oxide of europium, with sulfuric acid. wikipedia.org The reaction proceeds by dissolving the oxide in dilute sulfuric acid, followed by crystallization to obtain the hydrated form, this compound octahydrate (Eu₂(SO₄)₃·8H₂O). Anhydrous this compound can then be obtained through controlled dehydration of the hydrate (B1144303). wikipedia.org Europium(III) oxide itself is often used as a starting material in more complex syntheses, such as the solvothermal preparation of Eu₂(H₂O)₄(SO₄)₃. sibran.ru

Reaction: Eu₂O₃ + 3H₂SO₄ + 5H₂O → Eu₂(SO₄)₃·8H₂O

Co-precipitation is a technique where a soluble substance is removed from solution by incorporating it into a precipitate of another substance. While much of the literature on europium precipitation focuses on the reduction of Eu(III) to Eu(II) to precipitate the less soluble Eu(II)SO₄, co-precipitation of Eu(III) is also a relevant process. google.comresearchgate.net

Europium(III) can be incorporated into a host lattice during its precipitation. For instance, in the synthesis of KZnF₃ phosphors, europium activators can be included by adding europium sulfate to the zinc sulfate solution during the precipitation step. rgnpublications.com This demonstrates a co-precipitation method where Eu(III) is captured within the forming crystal matrix. Similarly, Eu(III) can be partitioned into calcite (CaCO₃) via co-precipitation, forming a solid solution. researchgate.net While not a sulfate system, the principles of incorporating a trivalent ion into a lattice being formed by a divalent ion are applicable. The co-precipitation of Eu(III) with other rare-earth sulfates is also a known phenomenon, particularly when separating rare earth elements. researchgate.net

Crystal Growth Techniques for this compound Single Crystals and Hydrates

The growth of high-quality single crystals is essential for detailed structural analysis and for applications requiring specific optical or electronic properties. For this compound and its hydrated or double salt variants, single crystals are most commonly obtained through slow crystallization from solution, often under hydrothermal or solvothermal conditions.

The key to growing single crystals is to control the rate of nucleation and growth. This is typically achieved by slowly cooling a saturated solution, slowly evaporating the solvent, or maintaining the reaction at a constant, elevated temperature for an extended period to allow large, well-formed crystals to develop.

Several this compound-containing single crystals have been successfully synthesized:

KEu(SO₄)₂·H₂O: Block-like single crystals were grown hydrothermally by holding the reaction mixture at 426 K for five days. iucr.orgiucr.org

[CsEu(H₂O)₃(SO₄)₂]·H₂O: Transparent, well-faceted single crystals were obtained by crystallization from an aqueous solution containing equimolar amounts of the constituent ions. researchgate.netsemanticscholar.org

Eu₂(H₂O)₄(SO₄)₃: Single crystals with average dimensions of 0.15×0.13×0.12 mm were synthesized solvothermally from a mixture including Eu₂O₃, sulfuric acid, and a mixed solvent system. sibran.ru

[H₃O]₂[(CH₃)₂NH₂][Eu(SO₄)₃]: Single crystals of this one-dimensional compound were also grown via a solvothermal route. noaa.gov

These examples show that hydrothermal and solvothermal methods are not just for powder synthesis but are primary techniques for the crystal engineering of complex this compound systems.

Table 2: Summary of Crystal Growth Conditions for this compound Compounds

Compound Synthesis Method Key Conditions Crystal Habit Reference
KEu(SO₄)₂·H₂O Hydrothermal 426 K, 5 days, pH 8 Block-like single crystals iucr.org, iucr.org
[CsEu(H₂O)₃(SO₄)₂]·H₂O Crystallization from aqueous solution Equimolar reactants Transparent, well-faceted crystals researchgate.net, semanticscholar.org
Eu₂(H₂O)₄(SO₄)₃ Solvothermal Ethylene glycol/water solvent, pH 1.5 Polyhedra (0.15 mm avg. size) sibran.ru
[H₃O]₂[(CH₃)₂NH₂][Eu(SO₄)₃] Solvothermal Dimethylamine template Not specified noaa.gov

Fabrication of this compound Nanostructures and Thin Films via Advanced Chemical Deposition

The fabrication of nanostructures and thin films of specific chemical compounds is crucial for their application in various technological fields. Advanced chemical deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), offer precise control over film thickness, composition, and morphology. However, a review of the available scientific literature indicates that the direct synthesis of this compound (Eu₂(SO₄)₃) nanostructures and thin films using these advanced chemical deposition methods is not a widely reported or established process. Research in the field of chemical deposition of europium-containing materials has predominantly focused on oxides, sulfides, and complex organic compounds.

Despite the lack of direct reports on the chemical deposition of pure this compound, related research provides insights into the potential pathways and challenges for such fabrications. For instance, the formation of yttrium sulfate (Y₂(SO₄)₃) has been observed as a component in yttrium oxysulfide thin films grown by ALD. nih.gov This suggests that under specific conditions involving sulfur- and oxygen-containing precursors, the formation of a metal sulfate is feasible during an ALD process.

Atomic Layer Deposition (ALD) of Europium-Containing Films

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. For the deposition of europium-containing films, various precursors have been utilized. A common precursor for europium is Eu(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione). nih.govnih.govrsc.org

In a typical ALD process for depositing europium-doped materials, the Eu(thd)₃ precursor is pulsed into the reactor chamber, followed by a purge and then a pulse of a reactant gas such as ozone (O₃) or hydrogen sulfide (B99878) (H₂S). nih.gov The choice of the reactant gas is critical in determining the final composition of the film, leading to the formation of oxides or sulfides. The potential for forming this compound via ALD would likely require a sequence involving a europium precursor, an oxygen source, and a sulfur source under controlled conditions, though a specific process has not been detailed in the literature.

A novel ALD/MLD (Molecular Layer Deposition) process has been developed for europium-organic thin films using Eu(thd)₃ and 2-hydroxyquinoline-4-carboxylic acid (HQA) as precursors. nih.govrsc.org This highlights the versatility of ALD in creating complex europium-containing thin films, even if not the simple sulfate.

Chemical Vapor Deposition (CVD) of Europium-Containing Films

CVD involves the chemical reactions of gaseous reactants on or near a heated substrate surface to form a solid deposit. nih.gov This method has been employed to create coatings of europium-doped lutetium oxide (Lu₂O₃:Eu³⁺) using europium chloride (EuCl₃) as a precursor, which is generated in-situ. nih.gov While this demonstrates the use of CVD for europium compounds, the direct deposition of this compound via CVD is not documented in the reviewed sources.

Alternative Synthesis Routes for Europium-Containing Nanostructures

While advanced chemical deposition routes for this compound are not well-established, other methods are commonly used to produce europium-containing nanostructures, primarily through wet-chemical processes. These methods include:

Hydrothermal Synthesis: This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. It has been successfully used to synthesize various europium-containing nanostructures such as europium hydroxides (Eu(OH)₃) with controlled morphologies like plates, rods, and tubes. mdpi.comresearchgate.net The morphology can be tuned by adjusting parameters like pH and reaction temperature. mdpi.comresearchgate.net

Sol-Gel Method: The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. It has been employed to create europium-doped gadolinium oxysulfate (Gd₂O₂SO₄:Eu³⁺) nanoparticles and to incorporate europium(III) complexes into silica (B1680970) nanoparticles and films. aip.orgscielo.br

The table below summarizes various synthesis methods used for creating europium-containing nanomaterials, highlighting the precursors and resulting materials.

Synthesis MethodEuropium PrecursorOther PrecursorsResulting MaterialReference
Atomic Layer DepositionEu(thd)₃(CH₃Cp)₃Y, H₂O, H₂S, O₃Y₂O₃₋ₓSₓ:Eu with Y₂(SO₄)₃ presence nih.gov
ALD/MLDEu(thd)₃2-hydroxyquinoline-4-carboxylic acid (HQA)Europium-organic thin films nih.govrsc.org
Chemical Vapor DepositionEuCl₃ (in-situ)LuCl₃ (in-situ), CO₂, H₂Lu₂O₃:Eu³⁺ coatings nih.gov
Hydrothermal SynthesisEuropium Oxide (Eu₂O₃)Nitric Acid, AmmoniaEu(OH)₃ nanostructures mdpi.comresearchgate.net
Sol-GelEuropium(III) nitrate (B79036) pentahydrateGadolinium(III) Acetate Hydrate, Urea, Ammonium sulfateGd₂O₂SO₄:Eu³⁺ nanoparticles aip.org
Sol-GelEuropium(III)-phenanthroline complexTetraethylorthosilicate (TEOS), Ethanol, AmmoniaEuropium(III) complex in silica nanoparticles/films scielo.br

While these methods demonstrate the successful fabrication of a wide range of europium-based nanostructures and thin films, the development of specific advanced chemical deposition processes for pure this compound remains an area for future research.

Advanced Structural Elucidation and Coordination Chemistry of Europium Iii Sulfate

Spectroscopic Techniques for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the local environment of atomic nuclei. However, the direct observation of the europium-151 (B79109) (¹⁵¹Eu) and europium-153 (B178974) (¹⁵³Eu) isotopes in Europium(III) sulfate (B86663) presents significant challenges. The paramagnetic nature of the Eu(III) ion, with its 4f⁶ electron configuration, leads to substantial broadening and shifting of NMR signals, often rendering them undetectable. researchgate.netaip.org A key difficulty arises from the near-complete cancellation of the externally applied magnetic field by the internal "hyperfine" field generated by the Eu³⁺ electron shell at the nucleus. aip.org This phenomenon considerably diminishes the sensitivity for direct ¹⁵¹Eu and ¹⁵³Eu NMR measurements. aip.org

Despite these hurdles, NMR spectroscopy remains valuable for probing the coordination sphere of europium(III) indirectly. This is typically achieved by observing the NMR spectra of ligand nuclei, such as ¹H, ¹³C, or ¹⁹F, in europium complexes. researchgate.netaip.orgrsc.orgrsc.orgmdpi.com The paramagnetic Eu(III) ion induces significant shifts, known as paramagnetic shifts or lanthanide-induced shifts (LIS), in the resonance frequencies of nearby nuclei. The magnitude and direction of these shifts are sensitive to the geometric arrangement of the nuclei relative to the europium ion, providing crucial structural information in solution. wikipedia.org

While specific NMR data for simple aqueous solutions of Europium(III) sulfate are not extensively reported in the literature, studies on various Eu(III) complexes offer insights into the expected behavior. For instance, in complexes with organic ligands, the proton and carbon signals of the ligand experience substantial shifts upon coordination to Eu(III). mdpi.comsemanticscholar.org Chiral shift reagents containing europium, such as Eu(hfc)₃, are employed to resolve the signals of enantiomers in solution, a testament to the strong influence of the Eu(III) ion on the NMR spectra of surrounding molecules. wikipedia.org

In the context of this compound, NMR studies would likely focus on the nuclei of co-ligands or solvent molecules to infer details about the coordination environment. Changes in the chemical shifts of water protons, for example, could provide information on the hydration state of the europium ion in solution. However, the dynamic nature of ligand exchange in solution can lead to averaged signals, complicating detailed structural elucidation.

Table 1: NMR-Active Isotopes of Europium (This table is for informational purposes as direct NMR observation of Europium in this compound is challenging)

IsotopeNatural Abundance (%)Spin (I)Nuclear Magnetic Moment (μ/μN)
¹⁵¹Eu47.85/2+3.4717
¹⁵³Eu52.25/2+1.533
Data sourced from multiple chemical resources. chemlin.org

Mass Spectrometry for Complex Stoichiometry and Solution Species Identification (e.g., ESI-MS, ICP-MS)

Mass spectrometry techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are instrumental in characterizing this compound and its complexes in terms of stoichiometry and solution speciation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, making it ideal for identifying species present in a solution of this compound. Research has successfully employed nano-electrospray mass spectrometry to probe the sulfate complexation of trivalent lanthanides, including europium. acs.org These studies have led to the direct observation of europium-sulfate complexes in solution.

Key findings from ESI-MS studies on europium-containing solutions include:

Identification of Complex Ions: In solutions containing europium and sulfate ions, ESI-MS has identified species such as [Eu(SO₄)]⁺ and [Eu(SO₄)₂]⁻. acs.org

Stoichiometry Determination: The technique allows for the determination of the stoichiometry of various europium complexes with different ligands. For example, in studies of europium with other complexing agents, ESI-MS has been used to identify the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes. semanticscholar.orgnih.govacs.orgmdpi.com

Influence of Solution Conditions: The observed species and their relative intensities in the mass spectrum can be influenced by solution parameters such as pH and the concentration of background electrolytes. acs.orgmdpi.com

Table 2: Representative Europium(III) Species Identified by ESI-MS in Various Systems

Identified SpeciesSystem/LigandReference
[Eu(SO₄)]⁺Europium(III) in sulfate solution acs.org
[Eu(SO₄)₂]⁻Europium(III) in sulfate solution acs.org
[Eu(L)]³⁺, [Eu(L)₂]³⁺, [Eu(L)₃]³⁺L = bis(dialkyltriazinyl)pyridines nih.govacs.org
[Eu(H₂L)]⁺, [Eu(H₂L)₂]⁻L = Etidronic acid (HEDP) mdpi.com
[Eu(CFA)], [Eu(CFA)(OH)]⁻CFA = Caffeic Acid semanticscholar.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique capable of detecting and quantifying trace amounts of elements. In the context of this compound, ICP-MS is primarily utilized for:

Purity Analysis: It is employed to determine the concentration of trace elemental impurities in samples of this compound and its hydrated forms. For instance, studies have used ICP-MS to quantify trace rare earth element impurities in europium sulfate hydrates, with concentrations as low as 10⁻⁶ % (m/m) being detected. researchgate.net

Solubility Studies: ICP-MS is used to determine the solubility of europium compounds under various conditions by measuring the concentration of europium in solution. mdpi.com

Isotopic Analysis: Multi-collector ICP-MS (MC-ICP-MS) allows for the precise measurement of europium isotope ratios, which is crucial in geochemical and environmental studies. mdpi.comspectroscopyonline.com However, the presence of barium can cause polyatomic interferences (e.g., BaO⁺, BaOH⁺) with europium isotopes, necessitating high-resolution ICP-MS or specific chemical separation procedures to ensure accurate measurements. mdpi.com

Table 3: ICP-MS Application in the Analysis of Europium Compounds

ApplicationAnalyte/MatrixKey Findings/ParametersReference
Trace Element AnalysisThis compound hydrate (B1144303)Determined concentrations of trace Eu, Sm, La, Gd, Y, and Ce ranging from 3.9x10⁻⁶ to 1.5x10⁻⁴ % (m/m). researchgate.net
Solubility StudiesEu(III)-HEDP systemQuantified soluble Eu(III) concentration after ultracentrifugation to study complex formation and precipitation. mdpi.com
Interference CorrectionCoal and Sedimentary RocksHigh-resolution mode (R=10000) separated Ba-based polyatomic interferences from Eu signals. mdpi.com
Isotopic Ratio DeterminationNatural WatersDeveloped a method for the precise determination of Eu isotope ratios using MC-ICP-MS.

Electronic Structure, Spectroscopy, and Luminescence Phenomena of Europium Iii Sulfate

Luminescence Spectroscopy of Europium(III) Sulfate (B86663) Systems

The luminescence properties of europium(III) ions are of significant scientific interest due to their characteristic sharp emission lines and long luminescence lifetimes, which arise from f-f electronic transitions. osti.gov However, since these transitions are parity-forbidden, direct excitation of the Eu(III) ion is inefficient. osti.gov To overcome this, organic ligands are often employed to act as "antennas," absorbing light and transferring the energy to the central europium ion, a process that sensitizes the metal's luminescence. osti.govnih.gov

Photoluminescence (PL) Emission and Excitation Spectroscopy of Europium(III) Sulfate

Photoluminescence spectroscopy is a fundamental tool for characterizing this compound and its complexes. The emission spectrum of a typical Eu(III) complex, upon excitation of the ligand, displays a series of sharp, well-defined bands corresponding to the transitions from the excited ⁵D₀ state to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state levels of the Eu(III) ion. nih.govsisgeenco.com.br The most intense of these is often the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the coordination environment and is responsible for the characteristic bright red emission observed around 612-616 nm. nih.govnih.gov

The excitation spectrum, which is obtained by monitoring the intensity of a specific Eu(III) emission line (commonly the ⁵D₀ → ⁷F₂ transition) while varying the excitation wavelength, typically resembles the absorption spectrum of the coordinating ligand. nih.gov This similarity provides strong evidence for the efficient energy transfer from the ligand to the europium ion. For instance, in europium(III) coordination networks, excitation at the ligand's absorption band results in the characteristic emission pattern of Eu(III), while the ligand's own fluorescence is often suppressed, indicating an effective antenna effect. sisgeenco.com.br

The photophysical properties of various europium(III) complexes have been extensively studied. For example, complexes with β-diketonate ligands exhibit strong absorption in the UV region, and upon excitation into these bands, they display the typical Eu(III) luminescence. nih.govmdpi.com The specific wavelengths for excitation and the resulting emission peaks are crucial for the development of applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Characteristic Emission Bands of Europium(III) Ion

Transition Wavelength Range (nm) Character
⁵D₀ → ⁷F₀ ~578-581 Sharp, weak
⁵D₀ → ⁷F₁ ~591-594 Magnetic dipole allowed
⁵D₀ → ⁷F₂ ~612-616 Electric dipole, hypersensitive
⁵D₀ → ⁷F₃ ~650-654 Weak
⁵D₀ → ⁷F₄ ~698-702 Weak

Time-Resolved Laser-Induced Luminescence (TRLIL) Studies for Excited-State Dynamics

Time-resolved laser-induced luminescence (TRLIL) spectroscopy is a powerful technique used to investigate the intricate dynamics of the excited states in this compound systems. By employing pulsed laser excitation and time-gated detection, TRLIL allows for the direct observation of the rise and decay of luminescence signals, providing insights into the rates of energy transfer and other deactivation pathways. cambridge.org

These studies are crucial for understanding the mechanism of sensitization. For example, time-resolved measurements can distinguish between different energy transfer pathways, such as those originating from the singlet or triplet excited states of the ligand. nih.gov In many Eu(III) complexes, the dominant pathway involves intersystem crossing from the ligand's singlet excited state to its triplet state, followed by energy transfer to the Eu(III) ion. osti.govnih.gov Ultrafast optical transient absorption and X-ray transient absorption techniques have been used to experimentally verify that Dexter electron exchange from the ligand triplet state is a primary energy transfer mechanism in certain photoluminescent systems. osti.govnih.govosti.gov

TRLIL studies can also reveal the influence of the host matrix on the excited-state dynamics. For instance, the energy transfer processes in Eu(III) complexes have been compared in different sol-gel derived host matrices, such as silica (B1680970) and organically modified silicates (ORMOSILs), showing how the environment affects the dynamic processes. cambridge.org The lifetimes of different excited states can be determined from the decay curves, providing quantitative data on the efficiency of the energy transfer and non-radiative decay processes. nih.gov

Electrochemiluminescence (ECL) Mechanisms and Applications in Europium(III) Systems

Electrochemiluminescence, or electrogenerated chemiluminescence (ECL), is a process where light is produced from excited states generated at the surface of an electrode. utexas.edu In europium(III) systems, ECL is typically achieved through a mechanism that parallels photosensitization. The process involves the electrochemical generation of excited states on the ligand, which then transfer energy to the Eu(III) center, leading to its characteristic emission. utexas.eduresearchgate.net

The ECL of Eu(III) complexes is often studied using a coreactant, such as peroxydisulfate (B1198043) (S₂O₈²⁻). utexas.edu The reduction of the complex at an electrode in the presence of the coreactant leads to the formation of a strong oxidant (e.g., SO₄•⁻), which then reacts with the reduced ligand to generate the ligand's excited state. utexas.edu This is followed by intramolecular energy transfer to the europium ion, resulting in light emission. utexas.edu The resulting ECL spectrum matches the photoluminescence spectrum, with the prominent narrow emission band around 612 nm. nih.govutexas.edu

The "antenna effect" has been shown to significantly enhance the ECL emission efficiency in Eu(III) coordination polymers. nih.gov While the ECL efficiencies for some of the first reported Eu(III) chelates were relatively low compared to standard systems like Ru(bpy)₃²⁺, the unique spectral properties of europium—namely its sharp emission peak—make it attractive for specific applications. nih.govutexas.edu For instance, the sharp emission of an organometallic Eu(III) complex has been utilized as a light source in a detection system for phosphate (B84403) ions. nih.gov Novel emitters, such as europium hydroxide (B78521) nanorods, have also been developed for ECL-based bioanalysis.

Luminescence Quantum Yield and Excited-State Lifetime Analysis of this compound Complexes

The excited-state lifetime of the Eu(III) ⁵D₀ state is typically in the range of hundreds of microseconds to milliseconds, significantly longer than that of most organic fluorophores. osti.govresearchgate.net This long lifetime is a hallmark of the f-f transitions. The lifetime can be influenced by the coordination environment, as non-radiative deactivation pathways, such as quenching by O-H, N-H, or C-H oscillators from solvent molecules or ligands in the inner coordination sphere, can shorten the lifetime. acs.org

Measurements of quantum yield and lifetime are essential for optimizing the design of luminescent materials. For example, by carefully selecting ligands, it is possible to achieve very high quantum yields, with some tridentate isoquinoline-based Eu(III) complexes exhibiting quantum yields as high as 94% in the solid state. The analysis of these parameters in different solvents or host matrices provides valuable information on the stability of the complexes and the mechanisms of luminescence quenching. researchgate.net

Table 2: Photophysical Data for Selected Europium(III) Complexes

Complex Type Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ) Lifetime (τ) Reference
Tridentate Isoquinoline Complex (Eu1) ~350 612 (⁵D₀→⁷F₂) 94% (solid) Not Specified
Tridentate Isoquinoline Complex (Eu2) ~350 612 (⁵D₀→⁷F₂) 87% (solid) Not Specified
β-Diketonate Complex (tppo derivative) 345 612 (⁵D₀→⁷F₂) 66% (solution) Not Specified nih.gov
Carboxylic Acid Complex (Complex 63) Not Specified 615 (⁵D₀→⁷F₂) 22% Not Specified mdpi.com

Energy Transfer Mechanisms in this compound Complexes and Hybrid Materials

The luminescence of this compound complexes is fundamentally dependent on the efficient transfer of energy from a light-absorbing moiety to the Eu(III) ion. This process is necessary because of the inherently low absorption coefficients of the lanthanide ion itself. nih.gov Understanding the mechanisms governing this energy transfer is crucial for the rational design of highly luminescent materials for various applications.

Ligand-to-Europium(III) Energy Transfer (Antenna Effect)

The ligand-to-Europium(III) energy transfer, commonly known as the "antenna effect," is a multi-step photophysical process: nih.govsisgeenco.com.br

Light Absorption: An organic ligand, acting as an antenna, absorbs incident photons, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). nih.gov

Intersystem Crossing (ISC): The excited ligand then undergoes intersystem crossing, a non-radiative process that transfers it from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). The presence of the heavy europium ion can facilitate this spin-forbidden transition. nih.govnih.gov

Energy Transfer: Energy is transferred from the ligand's triplet state (T₁) to the accepting energy levels of the Eu(III) ion, populating its excited states, primarily the ⁵D₀ or higher levels. osti.govnih.gov

Europium(III) Emission: The excited Eu(III) ion then relaxes radiatively by emitting a photon, producing the characteristic sharp emission lines as it returns to the ⁷Fⱼ ground states. nih.gov

The efficiency of the antenna effect is contingent on several factors. A crucial requirement is that the energy of the ligand's triplet state must be appropriately positioned—energetically higher than the accepting ⁵D₀ level of Eu(III) to facilitate efficient energy transfer, but not so high as to favor back energy transfer. mdpi.com

Two primary mechanisms govern the energy transfer from the ligand to the metal ion: the Förster (dipole-dipole) mechanism and the Dexter (electron exchange) mechanism. osti.gov The Förster mechanism involves long-range coulombic interactions, while the Dexter mechanism is a short-range process requiring orbital overlap between the ligand and the metal ion. osti.gov For many Eu(III) complexes, particularly those where the ligand is directly coordinated to the metal, the Dexter mechanism from the ligand's triplet state is considered the dominant pathway for energy transfer. osti.govnih.gov

Non-radiative Decay Pathways and Luminescence Quenching Phenomena

The luminescence efficiency of this compound is significantly influenced by non-radiative decay pathways, which compete with the desired radiative emissions. These pathways provide mechanisms for the excited Eu(III) ion to return to its ground state without emitting light. One of the most prominent quenching mechanisms is the interaction with high-frequency oscillators in the local environment of the europium ion.

Vibrations from O-H, C-H, and N-H bonds in coordinated solvent molecules (like water) or organic ligands can efficiently deactivate the excited state of Eu(III). researchgate.net This occurs through a process of energy transfer from the excited electronic state of the lanthanide ion to the vibrational overtones of these bonds. researchgate.net The presence of water molecules in the primary coordination sphere of the Eu(III) ion is particularly detrimental to its luminescence, as the O-H vibrational energy is well-matched to the energy gap between the excited ⁵D₀ state and the highest levels of the ⁷F manifold. This energy transfer provides an effective non-radiative decay route, thereby quenching the luminescence. researchgate.net

Luminescence quenching can also be induced by the presence of other metal ions. For instance, transition metal ions with low-lying d-levels can act as quenchers for the luminescence of lanthanide ions. researchgate.net This quenching is often described by the Förster resonance energy transfer (FRET) mechanism, where energy is transferred non-radiatively from the excited Eu(III) ion (the donor) to the transition metal ion (the acceptor) via dipole-dipole coupling. researchgate.net

Furthermore, concentration quenching can occur in systems with high concentrations of Eu(III) ions. At close proximities, cross-relaxation processes can take place between neighboring Eu(III) ions, leading to a decrease in luminescence intensity.

Correlation between Crystal/Molecular Structure, Site Symmetry, and Luminescence Properties of Eu(III) in Sulfates

The 4f-4f electronic transitions of lanthanide ions are, in principle, forbidden by the Laporte selection rule. chemrxiv.org However, a decrease in the symmetry of the coordination environment around the Eu(III) ion can lead to a mixing of the 4f orbitals with orbitals of opposite parity, which relaxes this selection rule and increases the probability of the transition. chemrxiv.org Consequently, a lower site symmetry often results in more intense luminescence. chemrxiv.org

In the specific case of the complex K₅Na[Eu₂(SO₄)₆], the Eu(III) ion is ten-coordinated by oxygen atoms, forming a coordination geometry that can be described as a slightly distorted bicapped square antiprism (bcSAP). chemrxiv.org While this geometry is highly symmetric, any deviation from the ideal D₄d point group symmetry has a significant impact on the photophysical properties of the Eu(III) center. chemrxiv.org This distortion, however small, is sufficient to induce the observed luminescence. chemrxiv.org

The nature of the ligands directly coordinated to the Eu(III) ion also profoundly influences its luminescence. The strength of the ligand field and the nephelauxetic effect (the decrease in the interelectronic repulsion parameter upon complexation) can affect the energies of the f-orbitals and the probabilities of the f-f transitions.

Application of Judd-Ofelt Theory for Quantitative Analysis of Emission Intensities

The Judd-Ofelt theory is a powerful theoretical framework used to quantitatively analyze the intensities of the f-f electronic transitions of lanthanide ions. nih.govresearchgate.net This theory describes the intensity of an induced electric dipole transition using three intensity parameters, Ωλ (λ = 2, 4, 6), which are sensitive to the local environment of the lanthanide ion. nih.govresearchgate.net These parameters can be determined experimentally from the integrated intensities of the absorption or emission spectra. nih.gov

The Ω₂ parameter is particularly sensitive to the asymmetry of the coordination environment and the covalency of the Eu-ligand bond. core.ac.uk A higher Ω₂ value generally indicates a more distorted and covalent environment around the Eu(III) ion. core.ac.uk The Ω₄ and Ω₆ parameters are more related to the bulk properties of the host material, such as its rigidity.

By applying the Judd-Ofelt theory to the emission spectrum of this compound, it is possible to calculate important radiative properties, including:

Transition probabilities (A): The rates of spontaneous emission for the various ⁵D₀ → ⁷Fⱼ transitions.

Radiative lifetime (τ_rad): The theoretical lifetime of the excited ⁵D₀ state in the absence of non-radiative decay.

Branching ratios (β): The relative probabilities of the different radiative transitions from the ⁵D₀ level.

Quantum efficiency (η): The ratio of the number of emitted photons to the number of absorbed photons, which can be estimated by comparing the experimental lifetime with the calculated radiative lifetime. core.ac.uk

Judd-Ofelt Parameter Information Provided
Ω₂Sensitive to the asymmetry of the coordination environment and the covalency of the Eu-ligand bond.
Ω₄Related to the bulk properties and rigidity of the host material.
Ω₆Also related to the bulk properties and rigidity of the host material.

Influence of Coordination Environment and Ligand Field on f-f Electronic Transitions

The coordination environment, encompassing the number and type of coordinating atoms, the coordination geometry, and the strength of the ligand field, exerts a significant influence on the f-f electronic transitions of the Eu(III) ion in sulfates. The 4f electrons are well-shielded from the ligand field by the outer 5s and 5p electrons. nih.gov However, the ligand field still acts as a perturbation, causing a splitting of the degenerate ⁷Fⱼ and ⁵Dⱼ energy levels.

The coordination number and geometry dictate the site symmetry of the Eu(III) ion. Trivalent europium typically exhibits coordination numbers of eight or nine. nih.gov Different coordination geometries, such as a tricapped trigonal prism, lead to distinct crystal field environments and, consequently, unique luminescence spectra. researchgate.net A change in symmetry, for example from a higher C₃ symmetry in the solid state to a lower C₁ symmetry in solution, can alter the luminescence spectrum, shorten the radiative lifetime, and increase the luminescence efficiency. acs.org

Analysis of Electronic Energy Level Splitting in Crystalline Fields

The crystalline field created by the surrounding ligands in this compound lifts the degeneracy of the 4f electronic energy levels. nih.gov This phenomenon, known as crystal-field splitting or Stark splitting, results in the appearance of multiple sharp lines within each ⁵D₀ → ⁷Fⱼ transition in the emission spectrum. nih.gov The number of observed Stark components is directly related to the site symmetry of the Eu(III) ion. researchgate.net

For example, for a Eu(III) ion in a site of high symmetry, such as cubic symmetry, the number of observed lines will be minimal. Conversely, in a low-symmetry environment, the degeneracy of the energy levels is completely lifted, resulting in the maximum number of (2J+1) Stark components for each J level. researchgate.net

Table of Expected Stark Components for Eu(III) Transitions at Different Site Symmetries

TransitionC₂ᵥ SymmetryD₃ SymmetryOₕ Symmetry
⁵D₀ → ⁷F₀111
⁵D₀ → ⁷F₁321
⁵D₀ → ⁷F₂532
⁵D₀ → ⁷F₃753
⁵D₀ → ⁷F₄964

The analysis of the crystal-field splitting pattern provides valuable information about the local environment of the Eu(III) ion. High-resolution luminescence spectroscopy can be used to experimentally determine the energies of the Stark levels. chemrxiv.org These experimental energy levels can then be compared with theoretical calculations based on crystal-field models to determine the crystal-field parameters, which quantify the strength and symmetry of the interaction between the Eu(III) ion and the surrounding ligands. aps.orgresearchgate.net

Advanced Spectroscopic Probes for Europium(III) Oxidation States and Isotope Studies

Beyond conventional luminescence spectroscopy, advanced techniques are employed to gain deeper insights into the electronic structure and nuclear properties of this compound.

Mössbauer Spectroscopy for Nuclear Volume Isotope Fractionation and Electronic States

Mössbauer spectroscopy is a highly sensitive technique that probes the interactions between the nucleus and its surrounding electronic environment. slideserve.comslideserve.com It is particularly useful for studying europium-containing compounds. slideserve.comslideserve.com The technique relies on the resonant absorption of gamma rays by the ¹⁵¹Eu nucleus. The resulting Mössbauer spectrum provides information on several key parameters:

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the nucleus. slideserve.com This allows for the unambiguous determination of the oxidation state of the europium ion. Eu(III) compounds typically exhibit isomer shifts in the range of 0 to +5 mm/s, while Eu(II) compounds have shifts in the range of -8 to -13 mm/s. slideserve.com The isomer shift can also provide information about the covalency of the europium-ligand bonds; a more covalent bond leads to a higher s-electron density at the nucleus and a more positive isomer shift. rsc.orgrsc.org

Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. wikipedia.org The EFG is determined by the asymmetry of the electronic charge distribution and the arrangement of the surrounding ligands. Therefore, the quadrupole splitting provides information about the site symmetry of the Eu(III) ion. wikipedia.org

Magnetic Hyperfine Splitting: In the presence of a magnetic field at the nucleus, the nuclear energy levels split, leading to a magnetically split Mössbauer spectrum. wikipedia.org This can be used to study the magnetic properties of europium compounds. slideserve.com

Mössbauer spectroscopy is a powerful tool for characterizing the chemical environment of the europium nucleus in this compound, providing precise information on its oxidation state and the symmetry of its coordination sphere. slideserve.comslideserve.com

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination in Materials

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This data provides a spectrum that can be used to identify the elements and their oxidation states.

In the context of this compound, XPS is instrumental in confirming the +3 oxidation state of the europium ion. This is achieved by analyzing the binding energies of the core level electrons, particularly the Eu 3d and Eu 4d regions of the spectrum. The literature on XPS studies of europium compounds is not extensive, with much of the focus being on metallic compounds or simple oxides. vitorge.name However, detailed analysis of europium(III) compounds, including this compound, has provided a valuable database of binding energies. vitorge.name

Research Findings

A key characteristic of the XPS spectra for Eu(III) compounds is the presence of "shake-down" satellites. vitorge.name These are peaks that appear at a lower binding energy than the main photoelectron peak in the 3d and 4d regions of europium. vitorge.name This phenomenon is in contrast to the "shake-up" satellites observed for Eu(II) compounds. The presence and characteristics of these shake-down satellites are indicative of the Eu(III) oxidation state. The origin of these satellites is attributed to charge transfer coexcitations, primarily from the O 2p orbital to the lanthanide 4f orbital, in lanthanides with a partially occupied 4f-subshell. vitorge.name

The binding energies of the core level photoelectron peaks for oxygen (O 1s), and europium (Eu 3d and Eu 4d) in this compound have been determined and are presented in the tables below. vitorge.name These values are crucial for the identification of this compound in various materials and for confirming the +3 oxidation state of europium.

The Eu 3d region of the XPS spectrum for this compound shows a distinct peak for the Eu 3d5/2 level. The binding energy of this peak is a key identifier for the Eu(III) oxidation state in the sulfate chemical environment.

Table 1: Binding Energy of Eu 3d5/2 in this compound

CompoundCore LevelBinding Energy (eV)
This compoundEu 3d5/21137.7

The Eu 4d region also provides valuable information for the characterization of this compound. The binding energy of the Eu 4d peak further supports the identification of the Eu(III) oxidation state.

Table 2: Binding Energy of Eu 4d in this compound

CompoundCore LevelBinding Energy (eV)
This compoundEu 4d142.1

The O 1s peak in the XPS spectrum of this compound provides information about the chemical environment of the oxygen atoms in the sulfate anion.

Table 3: Binding Energy of O 1s in this compound

CompoundCore LevelBinding Energy (eV)
This compoundO 1s532.1

The intensity of the shake-down satellite relative to the main photoelectron peak is another important characteristic. For the Eu 3d5/2 region in this compound, the shake-down satellite has a notable intensity.

Table 4: Characteristics of the Shake-down Satellite for Eu 3d5/2 in this compound

CompoundCore LevelShake-down Satellite to Parent Peak Ratio
This compoundEu 3d5/20.45

Solution Chemistry and Speciation of Europium Iii Sulfate Complexes

Complexation Thermodynamics and Kinetics of Europium(III) with Sulfate (B86663) Ions

The behavior of europium(III) in aqueous sulfate solutions is governed by the formation of various complexes, primarily the monosulfato (EuSO₄⁺) and disulfato (Eu(SO₄)₂⁻) species. The thermodynamics and kinetics of these complexation reactions are fundamental to understanding europium's speciation in different chemical environments.

The stability of europium(III) sulfate complexes is quantified by their formation constants (or stability constants), which describe the equilibrium between the free metal ion and the complex. There has been some discrepancy in the literature regarding the precise values of these constants, often stemming from the different analytical methods employed, such as spectrophotometry and conductance. For instance, formation constants determined by spectrophotometry have sometimes been reported as significantly lower than those from conductance studies. This has been attributed to the potential formation of the Eu(SO₄)₂⁻ complex in the solutions used for spectrophotometric analysis, which might not have been fully accounted for acs.org.

The association constant for the monosulfato complex (EuSO₄⁺) has been determined through various studies. The sign and magnitude of the thermodynamic parameters, such as enthalpy and entropy changes, strongly suggest that this complex is primarily of the inner-sphere type in dilute aqueous solutions acs.org.

Table 1: Selected Formation Constants for this compound Complexes

Complex Formation Reaction Stability Constant (log β) Conditions Reference
EuSO₄⁺ Eu³⁺ + SO₄²⁻ ⇌ EuSO₄⁺ Varies by study 25°C acs.orgresearchgate.net
Eu(SO₄)₂⁻ Eu³⁺ + 2SO₄²⁻ ⇌ Eu(SO₄)₂⁻ Varies by study 25°C researchgate.net

Note: The exact values of stability constants can vary significantly between studies due to differences in methodology, ionic strength, and temperature.

Environmental Implications: The stability of these sulfate complexes has significant environmental implications, particularly in the context of nuclear waste disposal. Europium is often used as a chemical analog for trivalent actinides like americium(III) and curium(III), which are present in nuclear waste. Understanding the complexation of europium with sulfate—a common ion in groundwater and geological formations—is crucial for predicting the mobility and fate of these hazardous elements. Strong complex formation can increase the solubility and transport of these metal ions in the environment researchgate.net. The stability of sulfate minerals and their hydrated forms is a key factor in the cycling of metals in terrestrial systems usgs.gov.

The speciation of europium(III) in sulfate-containing solutions is highly sensitive to the physicochemical conditions of the medium.

pH: The pH of the solution influences the competition between sulfate and hydroxide (B78521) ions for coordination with the Eu(III) ion. At lower pH values, the formation of sulfate complexes is more dominant. As the pH increases, hydrolysis can occur, leading to the formation of hydroxo-sulfato complexes or precipitation of europium hydroxides researchgate.net. Studies on the interaction of Eu(III) with other ligands, such as humic acids, have shown a clear dependence of stability constants on pH researchgate.net.

Ionic Strength: The ionic strength of the solution affects the activity coefficients of the ions, thereby influencing the equilibrium constants of complexation reactions. Studies have shown that the solubility of this compound initially increases with increasing ionic strength in magnesium sulfate solutions, likely due to ionic interactions and aqueous complexation, before decreasing at very high concentrations rsc.org. The effect of ionic strength on complex formation is a critical parameter in thermodynamic modeling researchgate.netnih.gov. Outer-sphere complexes, in particular, are known to be significantly influenced by the ionic strength of the medium youtube.com.

Temperature: Temperature affects both the stability constants and the kinetics of complex formation. Thermodynamic studies conducted at various temperatures allow for the determination of enthalpy (ΔH°) and entropy (ΔS°) changes associated with the complexation reaction acs.org. These parameters provide insight into the nature of the bonding and the role of solvent reorganization. For instance, the formation of the inner-sphere EuSO₄⁺ complex is supported by the observed signs and magnitudes of these thermodynamic terms acs.org.

Ligand Interaction and Coordination Studies in Aqueous and Non-Aqueous Systems

Europium(III) ions are known for their versatile coordination chemistry, readily interacting with a variety of ligands. In sulfate-containing systems, the presence of other ligands can lead to competition for the metal center, forming mixed-ligand complexes.

Phosphates: Europium(III) exhibits a strong affinity for phosphate (B84403) ligands. The interaction can lead to the formation of various europium(III) phosphate compounds researchgate.net. Spectroscopic studies have shown that the coordination of phosphate to Eu(III) displaces inner-sphere water molecules, which results in a significant increase in the luminescence intensity and lifetime of the europium ion nih.gov. In some biological systems, the interaction can lead to the bioprecipitation of Eu(III) with phosphates excreted from cells researchgate.net.

Carboxylates: Carboxylate ligands, present in many organic molecules like lactic acid or humic acids, also form stable complexes with europium(III) researchgate.netnih.gov. The coordination typically involves the displacement of water molecules from the inner coordination sphere of the europium ion. The Eu-O distances for coordinated carboxylate groups are characteristically around 2.3 to 2.5 Å mdpi.com. The basicity of the carboxylate ligand generally correlates with the stability of the complex formed with the Eu(III) ion nih.gov.

The interaction between a metal ion and a ligand in solution can result in the formation of either inner-sphere or outer-sphere complexes, a distinction crucial for understanding reaction mechanisms and kinetics.

Outer-Sphere Complex: In an outer-sphere complex, the metal ion (Eu³⁺) and the ligand (SO₄²⁻) are separated by at least one layer of solvent molecules (water). The ions are held together by relatively weak electrostatic forces. This type of complex formation is typically rapid and is significantly influenced by the ionic strength of the solution youtube.comresearchgate.net.

Inner-Sphere Complex: In an inner-sphere complex, the ligand directly displaces water molecules from the primary hydration shell of the metal ion and forms a direct covalent or ionic bond with it. This process is generally slower than outer-sphere complexation as it requires the removal of coordinated water molecules youtube.com.

For the europium(III)-sulfate system, thermodynamic data, including the sign and magnitude of enthalpy and entropy changes, strongly suggest that the monosulfato complex, EuSO₄⁺, is predominantly an inner-sphere complex in dilute aqueous solutions acs.org. This direct coordination is a key factor in its stability.

Aqueous Solubility and Phase Equilibria Studies of this compound Hydrates

The solubility of this compound is a critical parameter that dictates its concentration in aqueous environments and is dependent on the specific hydrate (B1144303) form present. The most common hydrate is this compound octahydrate, Eu₂(SO₄)₃·8H₂O.

The solubility of Eu₂(SO₄)₃·8H₂O has been reported in the literature, with values around 2.56 g per 100 g of water at 20°C wikipedia.org. Another source reports a solubility of 2.1 g per 100 g of water at 20°C chemicalbook.com.

Table 2: Solubility of this compound Hydrates

Compound Formula Solubility ( g/100g H₂O) Temperature (°C) Reference
This compound Octahydrate Eu₂(SO₄)₃·8H₂O ~2.1 - 2.56 20 wikipedia.orgchemicalbook.com

Phase equilibria studies are crucial for understanding which solid phase is stable under specific conditions. In pure water, Eu₂(SO₄)₃·8H₂O(cr) is the stable solid phase. However, in the presence of other sulfate salts, phase transformations can occur. For example, in sodium sulfate (Na₂SO₄) solutions with concentrations greater than 0.01 mol/kg, the octahydrate can transform into a double salt, Na₂Eu₂(SO₄)₄·2H₂O(cr). This double salt exhibits a significantly lower solubility than the simple octahydrate, which is a critical consideration in geochemical modeling rsc.org. In magnesium sulfate (MgSO₄) solutions, Eu₂(SO₄)₃·8H₂O(cr) remains the solid phase controlling solubility across a wide range of concentrations rsc.org.

Advanced Spectroscopic Techniques for Aqueous Speciation Analysis of this compound Complexes

The speciation of Europium(III) in sulfate-containing aqueous solutions is complex, involving the formation of various sulfato complexes. Understanding the nature and distribution of these species is crucial for predicting the environmental behavior and potential applications of europium. Advanced spectroscopic techniques provide powerful tools for the in-situ investigation of these complexes at trace concentrations.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) for Trace Speciation

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective method for studying the speciation of fluorescent ions like Europium(III) at environmentally relevant concentrations. mdpi.com This technique utilizes a pulsed laser to excite the Eu(III) ion and then measures the lifetime and spectrum of the emitted fluorescence. Changes in the coordination environment of the Eu(III) ion, such as the replacement of water molecules by sulfate ions, lead to distinct changes in the fluorescence lifetime and the emission spectrum. acs.orgrsc.org

A TRLFS study investigating the complexation of Eu(III) with sulfate has confirmed the stepwise formation of the aqueous complexes Eu(SO₄)⁺, Eu(SO₄)₂⁻, and Eu(SO₄)₃³⁻ in sodium sulfate solutions. rsc.orgnih.gov The fluorescence lifetimes measured for the EuSO₄⁺ and Eu(SO₄)₂⁻ complexes are consistent with the sequential replacement of water molecules in the first coordination sphere of the Eu³⁺ ion by sulfate ligands. acs.orgresearchgate.net This suggests a monodentate coordination of the sulfate ion. researchgate.net

The measured fluorescence lifetimes for the different this compound species provide quantitative information about their hydration state. The number of water molecules in the inner coordination sphere of the Eu(III) ion can be estimated from the fluorescence decay rate.

SpeciesFluorescence Lifetime (τ) in μsReference
EuSO₄⁺180 ± 10 acs.orgresearchgate.net
Eu(SO₄)₂⁻270 ± 20 acs.orgresearchgate.net

Paramagnetic Nuclear Magnetic Resonance (NMR) for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The Eu³⁺ ion is paramagnetic, which can significantly influence the NMR spectra of ligands coordinated to it. nih.gov This paramagnetic influence can lead to large shifts in the resonance frequencies of nearby nuclei, known as paramagnetic shifts or lanthanide-induced shifts (LIS). researchgate.net The magnitude and direction of these shifts are sensitive to the geometric arrangement of the nuclei relative to the paramagnetic center, providing valuable structural information. researchgate.net

In the context of this compound, paramagnetic NMR could be employed to study the coordination of sulfate ions to the Eu³⁺ center and the structure of the resulting complexes in solution. By analyzing the shifts in the NMR signals of, for example, ¹⁷O-labeled sulfate or water, it would be theoretically possible to gain insights into the binding mode of the sulfate ligand (monodentate vs. bidentate) and the number of coordinated water molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification of Soluble Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, non-volatile species from solution to the gas phase for mass analysis. nih.gov This makes it a valuable tool for identifying soluble metal complexes present in aqueous solutions. researchgate.net

Nano-electrospray ionization mass spectrometry (nanoESI-MS) has been successfully applied to study the sulfate complexation of trivalent lanthanides, which serve as chemical analogs for Eu(III). acs.orgresearchgate.net In these studies, aqueous solutions containing lanthanum and sulfate were analyzed, leading to the detection of gaseous species corresponding to the sulfato complexes. The observation of these species in the mass spectrometer provides direct evidence for their existence in the original solution.

While direct ESI-MS studies specifically on this compound are not extensively reported, the results from analogous lanthanide systems strongly suggest that this technique is capable of identifying soluble this compound species. The expected species would include the free Eu³⁺ ion as well as its sulfato complexes.

Detected Gaseous Species (from La study)Anticipated Corresponding Eu SpeciesReference
LaSO₄⁺EuSO₄⁺ acs.orgresearchgate.net
La(SO₄)₂⁻Eu(SO₄)₂⁻ acs.orgresearchgate.net

Advanced Research Applications of Europium Iii Sulfate in Materials Science and Environmental Contexts

Luminescent Materials Development Based on Europium(III) Sulfate (B86663)

The intense and narrow-band red emission of the Eu³⁺ ion makes Europium(III) sulfate a critical component in the creation of advanced luminescent materials. These materials are integral to modern lighting and display technologies, as well as in the development of sophisticated sensing platforms.

The development of high-efficiency phosphors using Europium(III) ions, often sourced from precursors like this compound, is a cornerstone of solid-state lighting research. The rational design of these materials involves selecting a suitable host lattice that can be "activated" by doping with Eu³⁺ ions. The host material must efficiently absorb excitation energy (typically in the near-UV range) and transfer it to the europium ions.

Synthesis methods are critical to achieving desired material properties. The solid-state reaction method is a common approach, involving the high-temperature calcination of precursor materials. For instance, Eu³⁺-activated Mg₃(PO₄)₂ red phosphors have been successfully synthesized using this technique. researchgate.net Another prevalent method is co-precipitation, which allows for the synthesis of crystalline phosphors at room temperature, such as strontium molybdate (B1676688) (SrMoO₄) doped with Eu³⁺. mdpi.com The choice of synthesis route and parameters like calcination temperature and doping concentration significantly influences the phosphor's crystal structure, particle size, and, consequently, its quantum efficiency. mdpi.com

Research has shown that the efficiency of these phosphors is highly dependent on the Eu³⁺ concentration, with a phenomenon known as concentration quenching observed beyond an optimal level. researchgate.net For example, in Eu³⁺-doped Y₂(WₓMo₁₋ₓO₄)₃ phosphors, a 50% doping concentration of europium was found to yield the best quantum efficiency. mdpi.com The table below summarizes key parameters for different Eu³⁺-doped phosphor systems.

Host MaterialSynthesis MethodOptimal Eu³⁺ ConcentrationExcitation Wavelength (nm)Emission Peak (nm)
Li₂SiO₃Solid-State Reaction4.0 mol%394617
Mg₃(PO₄)₂Solid-State Reaction0.5 mol%395615
Y₂(WₓMo₁₋ₓO₄)₃Sol-Gel/Solid-State50 mol%~395~615
Ca₂LaHf₂Al₃O₁₂Solid-State Reaction50 mol%394614
SrMoO₄Co-precipitationVaries290613

This table presents data compiled from various research findings on Europium(III)-doped phosphors.

The characteristic red luminescence of Europium(III) ions in solid-state materials is governed by electronic transitions within the 4f orbital. mdpi.com The process is initiated when the host lattice or coordinating ligands absorb energy, typically from a near-UV light source. This energy is then transferred to the Eu³⁺ ion, a process often referred to as the "antenna effect". mdpi.com This intramolecular energy transfer excites the Eu³⁺ ion from its ground state (⁷F₀) to higher energy levels.

The ion then relaxes non-radiatively to the ⁵D₀ excited state. The subsequent radiative decay from the ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷Fⱼ, where J = 0, 1, 2, 3, 4) produces the characteristic sharp emission peaks. researchgate.netmdpi.com The most intense emission for display and lighting applications is typically the ⁵D₀ → ⁷F₂ transition, which is a hypersensitive electric dipole transition responsible for the brilliant red color observed around 612-617 nm. researchgate.nettandfonline.com The intensity of this transition is highly sensitive to the local symmetry of the Eu³⁺ ion within the crystal lattice. tandfonline.com

Mechanistic studies focus on understanding the dynamics of energy transfer and the factors that influence luminescence efficiency. For example, the presence of coordinated water molecules can quench the luminescence by providing high-frequency vibrations that facilitate non-radiative decay, thus decreasing the quantum yield. tandfonline.com Therefore, a key aspect of designing efficient phosphors is to create a coordination environment around the Eu³⁺ ion that minimizes such non-radiative pathways. tandfonline.com The lifetime of the ⁵D₀ excited state is another critical parameter, with longer lifetimes generally correlating with higher emission efficiencies. nih.gov

The sensitivity of Eu³⁺ luminescence to its immediate chemical environment has been harnessed to develop highly specific sensors and probes. The principle behind this application is that the interaction of an analyte with the europium complex alters its luminescence properties, such as intensity or lifetime, providing a detectable signal.

Europium(III)-containing metal-organic frameworks (MOFs) have emerged as promising platforms for sensing applications. These materials can be designed with specific recognition sites for target analytes. For example, a Eu(III)-MOF has been synthesized that acts as a multi-responsive luminescent sensor for detecting 4-nitrophenol, iodide (I⁻), and ferric (Fe³⁺) ions in water with high sensitivity and selectivity. The sensing mechanism can involve competitive absorption of excitation energy between the analyte and the MOF's organic linkers.

In the biological realm, Europium(III) complexes are used as luminescent probes. Their long luminescence lifetimes allow for time-gated detection, which effectively eliminates interference from short-lived background fluorescence common in biological samples. nih.gov Research has demonstrated the use of Eu(III) as a luminescence probe to study the interactions between microorganisms, such as sulfate-reducing bacteria, and potentially toxic metals. nih.govsemanticscholar.orgresearchgate.net Specifically, luminescence spectroscopy can reveal the bioprecipitation of Eu(III) with phosphates excreted by cells, indicating complex interaction mechanisms beyond simple biosorption. nih.govresearchgate.net Furthermore, tailored tetradentate β-diketonate-Eu³⁺ complexes have been developed as probes for the selective and sensitive detection of multi-phosphate anions like pyrophosphate. nih.gov

Catalytic Applications and Mechanistic Investigations of this compound

Beyond its optical properties, the europium(III) ion can function as a catalyst in various chemical reactions, primarily by acting as a Lewis acid. It also plays a role in advanced oxidation processes for environmental cleanup.

The europium(III) ion, due to its positive charge and available empty f-orbitals, can accept electron pairs, fulfilling the definition of a Lewis acid. This property allows it to catalyze a range of organic reactions. nih.govrsc.org Although research often focuses on various europium complexes, the fundamental catalytic activity stems from the Eu³⁺ ion itself, which would be present in solutions of this compound.

As a Lewis acid catalyst, Eu³⁺ can activate substrates by coordinating to lone-pair-bearing atoms like oxygen or nitrogen. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This principle is applied in various carbon-carbon and carbon-heteroatom bond-forming reactions. Lanthanide-based catalysts, including those of europium, are valued for their unique reactivity and selectivity profiles. nih.govresearchgate.net Mechanistic investigations into Lewis acid-catalyzed reactions, such as the formation of covalent organic frameworks, highlight the role of the catalyst in facilitating bond formation and exchange processes. rsc.org

This compound has applications in environmental remediation through its involvement in photocatalysis and Advanced Oxidation Processes (AOPs). AOPs are a set of technologies designed to degrade persistent organic pollutants in water and air by generating highly reactive radicals, most notably the hydroxyl radical (•OH). pjbmb.com

Research has shown that trivalent europium can photocatalytically degrade various environmental pollutants, including nitriles, carbamates, and halogenated compounds. preprints.orgresearchgate.net The mechanism involves the photochemical conversion of these pollutants into less harmful substances. preprints.org In these processes, Eu³⁺ can act as a photocatalyst, absorbing light and initiating redox reactions that lead to the breakdown of organic molecules. preprints.orgresearchgate.net For example, Eu³⁺ can oxidize organic compounds, or it can be reduced to the transient Eu²⁺ state, which can then reduce other species, leading to the formation of radicals that attack pollutants. preprints.org The integration of europium into other photocatalytic systems, such as combining long-afterglow materials like SrAl₂O₄:Eu²⁺,Dy³⁺ with TiO₂, has been explored to achieve all-weather photocatalysis for degrading pollutants even in low-light conditions. mdpi.com

Studies on Europium(III) as a Metalloenzyme Active Site Mimic and its Catalytic Activity

The unique chemical properties of lanthanide ions, including europium(III), make them suitable candidates for catalytic applications. nih.gov Their hard Lewis acidity, rapid ligand-exchange kinetics, and flexible coordination numbers are ideal for catalysis. nih.govnih.gov Researchers have explored the substitution of natural metal cations in metalloenzymes with europium(III) to create artificial metalloenzymes with novel catalytic activities. nih.gov

A notable study involved the introduction of europium(III) into the active site of a mutant of the model enzyme phosphotriesterase. nih.govnih.gov X-ray crystallography confirmed the mononuclear binding of europium(III) within the enzyme's active site. nih.gov Despite the replacement of the native metal ion, the resulting lanthanoenzyme retained its esterase activity, demonstrating that europium(III) can function as a catalytic center in an engineered biological system. nih.govresearchgate.net This research provides a proof-of-principle that lanthanide ions can maintain sufficient Lewis acidity for catalysis even when coordinated by the negatively charged ligands of an enzyme's active site. nih.gov

The ability to engineer enzymes with non-natural metal ions like europium(III) opens pathways for augmenting enzyme chemistry. nih.gov This could enable the turnover of synthetic, non-natural substrates while preserving the high regioselectivity and stereoselectivity characteristic of enzymatic reactions. nih.gov The luminescent properties of Eu(III) are also utilized as a probe to study the local symmetry and binding characteristics of metal-binding sites in proteins, such as parvalbumin. utm.mdnih.gov

Table 1: Properties and Findings of Europium(III) in Metalloenzyme Studies

Property/Finding Description References
Catalytic Properties Hard Lewis acidity, fast ligand-exchange kinetics, high and flexible coordination numbers. nih.govnih.gov
Enzyme Studied Phosphotriesterase (mutant PTE-R18). nih.gov
Binding Confirmation X-ray crystallography revealed mononuclear binding of Eu(III) in the active site. nih.gov
Catalytic Activity The engineered Eu(III)-bound enzyme maintained esterase activity. nih.govnih.gov

| Potential Applications | Catalysis of non-natural substrates with high stereoselectivity; luminescent probe for metal-binding sites. | nih.govutm.mdnih.gov |

Nuclear and Environmental Chemistry Research Utilizing this compound Analogs

In the context of nuclear waste management, understanding the behavior of trivalent actinides such as americium(III) and curium(III) in geological environments is crucial for safety assessments of repositories. Due to their high radiotoxicity and long half-lives, direct studies with these actinides are challenging. Europium(III) is frequently used as a non-radioactive chemical analog for trivalent actinides because they share similar ionic radii and chemical properties. nih.govresearchgate.netnih.gov

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) is a powerful technique for studying the speciation of these elements at environmentally relevant concentrations. nih.govacs.org Studies using Eu(III) as a surrogate have provided valuable insights into the complexation and migration behavior of trivalent actinides in various aqueous systems, including those relevant to geological repositories. nih.govacs.org For instance, research on the speciation of Eu(III) and Cm(III) in human urine revealed that both form analogous species depending on the pH, highlighting the suitability of Eu(III) as a model. nih.govresearchgate.net While the analogy is strong, it is not perfect, as slight differences in ionic radii and the lanthanide versus actinide contraction can lead to variations in coordination chemistry. nih.gov

Microorganisms play a significant role in the biogeochemical cycling of elements and can influence the fate and transport of metal ions in the environment. nih.govresearchgate.net The interaction between europium(III) and sulfate-reducing bacteria (SRB) has been a subject of investigation to understand the potential impact of microbial activity on the mobility of trivalent lanthanides and their actinide analogs. nih.govresearchgate.net

One study investigated the interaction of Eu(III) with Desulfosporosinus hippei, an SRB found in clay rock formations relevant to nuclear waste disposal. nih.govresearchgate.net The research found that the interaction was relatively weak in the presence of lactate, which complexed with Eu(III). nih.gov However, scanning transmission electron microscopy coupled with energy-dispersive X-ray spectroscopy revealed the bioprecipitation of Eu(III) with phosphates that were likely excreted by the cells. nih.govresearchgate.net This finding, supported by luminescence spectroscopy, indicates that the interaction is more complex than simple biosorption and involves microbially-induced precipitation. nih.govresearchgate.net Such studies are essential for predicting the long-term behavior of trivalent radionuclides in the environment. nih.gov The biogeochemical sulfur cycle, driven by microorganisms, involves the transformation of sulfur compounds between various oxidation states and is interconnected with the cycling of other elements. libretexts.orgnih.govnih.gov

Bioremediation strategies for radionuclide-contaminated environments often leverage microbial processes to alter the solubility and mobility of the contaminants. nih.govdoi.org Microbe-radionuclide interactions can include biosorption, bioaccumulation, biomineralization, and enzymatic reduction. wikipedia.orgasm.org

In the context of sulfate interactions, the activity of sulfate-reducing bacteria can play a key role. SRBs produce hydrogen sulfide (B99878), which can precipitate certain radionuclides as insoluble sulfides. wikipedia.org However, for trivalent elements like europium and its actinide analogs, another important mechanism is bioprecipitation with other microbially-generated ligands, such as phosphate (B84403). nih.govresearchgate.net As observed in studies with D. hippei, the microbial excretion of phosphate can lead to the formation of insoluble europium phosphate compounds, effectively immobilizing the metal. nih.govresearchgate.net

Another remediation strategy is co-precipitation, where radionuclides are incorporated into the crystal lattice of less hazardous, precipitating minerals. nih.govresearchgate.net For example, radium can be co-precipitated with barium sulfate (barite). nih.govresearchgate.net Understanding these microbially-mediated and geochemical precipitation mechanisms is fundamental for developing effective in-situ remediation technologies for sites contaminated with trivalent radionuclides. nih.gov

Exploration of this compound in Magnetic Materials Research

Europium(III) compounds are of significant interest in the field of magnetic materials research. The magnetic properties of Eu(III) arise from the thermal population of its excited 7FJ (J = 1 to 6) magnetic multiplets, as the 7F0 ground state is nonmagnetic. rsc.orgresearchgate.netacs.org This results in a characteristic temperature-dependent magnetic susceptibility that increases from a near-zero value at low temperatures, reaches a maximum, and then decreases upon further heating. rsc.org

Researchers have synthesized and characterized various europium(III) complexes to study their magnetic behavior. rsc.orgacs.org For instance, a dinuclear complex containing Eu(III) and Zn(II) was shown to switch from diamagnetic to paramagnetic upon heating due to the population of these excited states. rsc.org

Furthermore, europium(III) has been incorporated into magnetic nanoparticles to create multifunctional materials. rsc.orgmdpi.comrsc.org Silica-coated iron oxide nanoparticles have been derivatized with Eu(III) complexes to produce magneto-fluorescent nanomaterials. rsc.orgrsc.org These materials combine the magnetic properties of the iron oxide core, allowing for manipulation with an external magnetic field, with the fluorescent properties of the europium complex, which can be used for imaging and sensing applications. rsc.orgnih.gov Studies have also explored the effect of substituting europium into ferrite (B1171679) nanoparticles, demonstrating that such doping can tune the magnetic and relaxivity properties, making them potential candidates for applications like dual-mode MRI contrast agents. mdpi.com

Table 2: Magnetic Properties of Europium(III) Materials

Material Type Key Magnetic Property/Behavior Potential Application References
Dinuclear Eu(III) Complex Temperature-dependent paramagnetism due to population of 7FJ excited states. Fundamental magnetic studies. rsc.org
Eu(III) Coordination Polymers Thermal depopulation of 7FJ excited states leads to vanishing magnetic susceptibility at low temperatures. Molecular magnetism. acs.org
Magneto-fluorescent Nanoparticles Combination of superparamagnetism from iron oxide core and luminescence from Eu(III) complex. Biosensors, imaging. rsc.orgrsc.org

| Europium-substituted Ferrites | Tunable saturation magnetization and relaxivity. | Dual-mode MRI contrast agents. | mdpi.com |

Future Research Directions and Emerging Paradigms for Europium Iii Sulfate Research

Integration of Multi-Modal Characterization Techniques for Holistic Understanding

A comprehensive understanding of europium(III) sulfate's structure-property relationships necessitates a move beyond traditional, isolated analytical methods. Future research will increasingly rely on the synergistic integration of multiple characterization techniques to provide a holistic picture of the material from the atomic to the macroscopic scale. This multi-modal approach involves combining various spectroscopic and microscopic methods to correlate electronic structure, coordination environment, and morphology with functional properties like luminescence. azooptics.com

For instance, combining high-resolution Scanning Transmission Electron Microscopy (STEM) with energy-dispersive X-ray spectroscopy (EDX) can reveal the local distribution of europium and sulfate (B86663) species, particularly in complex or composite materials. nih.gov This can be correlated with data from luminescence spectroscopy, which is highly sensitive to the local coordination environment of the Eu³⁺ ion. nih.govnih.gov Subtle changes in the symmetry of the europium site, influenced by the arrangement of sulfate anions and water molecules, can be probed by the intensity ratios of the characteristic ⁵D₀ → ⁷Fⱼ transitions in the emission spectrum. nih.gov

Future investigations should aim to create a comprehensive analytical workflow where techniques such as X-ray Absorption Fine Structure (EXAFS), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are used in concert. azooptics.comresearchgate.net EXAFS can provide precise information about Eu-O bond distances and coordination numbers, while FTIR and Raman spectroscopies probe the vibrational modes of the sulfate anions, offering insights into their binding modes (e.g., monodentate, bidentate). researchgate.net This integrated approach will be crucial for understanding phenomena at interfaces, defects, and in nano-structured forms of this compound.

Technique Type of Information Provided Contribution to Holistic Understanding
Luminescence SpectroscopyEu³⁺ local symmetry, energy level splitting, excited-state lifetime. nih.govnih.govCorrelates the coordination environment directly with optical properties.
X-ray Absorption Fine Structure (EXAFS)Eu-O bond distances, coordination numbers, local atomic arrangement. acs.orgProvides precise structural parameters of the primary coordination sphere.
FTIR & Raman SpectroscopyVibrational modes of sulfate (SO₄²⁻) groups, presence of water molecules. researchgate.netDetermines the binding mode of sulfate anions and hydration state.
Scanning/Transmission Electron Microscopy (SEM/TEM)Morphology, particle size, elemental mapping (with EDX). researchgate.netLinks macroscopic and microscopic structure to synthesis conditions.
X-ray Diffraction (XRD)Crystal structure, phase purity, lattice parameters. researchgate.netProvides fundamental crystallographic information for bulk materials.

Advancements in Theoretical and Computational Predictions for Structure-Property Relationships

Concurrent with advanced characterization, the next frontier of this compound research will be heavily influenced by theoretical and computational chemistry. su.se The inherent complexity of lanthanide electronic structures, characterized by strong electron correlation and significant relativistic effects, has traditionally made them challenging to model accurately. researchgate.netresearchgate.net However, advancements in computational methods, particularly Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), are enabling increasingly reliable predictions of the structural, electronic, and optical properties of lanthanide-containing materials. acs.orgmdpi.comrsc.org

Furthermore, AIMD simulations can provide insights into the dynamic behavior of this compound in solution or under varying environmental conditions, such as temperature and pressure. acs.org This is particularly important for understanding hydration and the formation of different hydrated phases, which significantly impacts luminescence. rsc.org The synergy between computational prediction and experimental validation will accelerate the discovery of new this compound-based materials with desired optical characteristics.

Computational Method Predicted Properties Impact on Research
Density Functional Theory (DFT)Optimized geometries, electronic band structure, vibrational frequencies. researchgate.netmdpi.comProvides fundamental understanding of stability and electronic behavior.
Ab Initio Molecular Dynamics (AIMD)Hydration shell structure, dynamic behavior in solution, phase transformations. acs.orgElucidates the role of solvent and dynamic processes on properties.
Time-Dependent DFT (TD-DFT)Excited state energies, prediction of absorption and emission spectra.Enables the rational design of phosphors with specific emission wavelengths.
Crystal Field TheorySplitting of 4f energy levels, magnetic properties. aminer.orgExplains the fine structure of luminescence spectra and magnetic behavior.

Exploration of Novel this compound Architectures and Frameworks for Targeted Applications

Beyond the simple binary salt, future research will explore the creation of novel, complex architectures where this compound acts as a fundamental building block. A highly promising avenue is the development of europium-sulfate-based Metal-Organic Frameworks (MOFs) or coordination polymers. ekb.egscinito.airsc.org In these materials, europium ions are linked by organic ligands, while sulfate anions can act as co-ligands, charge-balancing species, or templates, influencing the final topology of the framework. nih.gov

The synthesis of such frameworks, often using hydrothermal or solvothermal methods, can lead to materials with high porosity, large surface areas, and tunable properties. researchgate.net These characteristics make them candidates for a range of targeted applications. For example, porous Eu-MOFs incorporating sulfate groups could be designed for selective gas storage or separation. researchgate.net The luminescent nature of the Eu³⁺ ion can be exploited for chemical sensing, where the framework's interaction with specific analytes causes a detectable change in emission. ekb.egresearchgate.netnih.gov

Another emerging direction is the synthesis of chiral frameworks. Research has shown that chiral this compound structures can be formed under hydrothermal conditions, presenting opportunities for applications in enantioselective separation or catalysis. The exploration of different organic linkers in combination with the europium sulfate core will undoubtedly lead to a wide array of new materials with diverse structures and functions. researchgate.net

Architecture Type Key Features Potential Targeted Applications
Porous MOFs/Coordination PolymersHigh surface area, tunable pore size, crystalline structure. nih.govmdpi.comGas storage/separation, heterogeneous catalysis, chemical sensing. ekb.egresearchgate.net
3D Inorganic FrameworksRobust, thermally stable, defined channels. researchgate.netIon exchange, solid-state lighting.
Chiral FrameworksNon-centrosymmetric structures. Enantioselective separation, nonlinear optics.
Hybrid Organic-Inorganic MaterialsCombination of polymer/organic molecule properties with Eu³⁺ luminescence.Flexible displays, luminescent biomarkers.

Development of Smart and Responsive this compound-Based Materials for Advanced Technologies

Building upon the development of novel architectures, a particularly exciting future direction is the creation of "smart" materials based on this compound that can respond to external stimuli. acs.org The luminescence of the Eu³⁺ ion is exquisitely sensitive to its immediate environment, making it an ideal reporter for changes in conditions such as temperature, pressure, pH, or the presence of specific chemical species. johnshopkins.eduresearchgate.net

Future research will aim to design this compound-based materials where these responses are amplified and made selective. For example, materials could be developed where the luminescence intensity or lifetime changes predictably with temperature, creating highly sensitive, non-contact optical thermometers. acs.org Similarly, incorporating this compound into hybrid frameworks could yield sensors for specific ions. The binding of a target anion, such as phosphate (B84403) or certain metal ions like Fe³⁺, to the framework could alter the coordination environment of the europium ion, leading to a "turn-off" (quenching) or "turn-on" ratiometric response in its luminescence. rsc.orgnih.govnih.gov

The development of such responsive materials requires a deep understanding of the quenching and sensitization mechanisms. For instance, the interaction of an analyte with the material might disrupt the energy transfer pathway to the Eu³⁺ ion or introduce non-radiative decay pathways, quenching the emission. rsc.org By rationally designing the host matrix around the this compound core, researchers can fine-tune the sensitivity and selectivity of these responses, paving the way for advanced technologies in environmental monitoring, medical diagnostics, and anti-counterfeiting. ekb.egresearchgate.net

Stimulus Sensing Mechanism Potential Application
TemperatureThermal quenching or enhancement of luminescence. acs.orgOptical nanothermometry, thermal barrier coatings.
pHProtonation/deprotonation of coordinated ligands affecting Eu³⁺ environment. nih.govjohnshopkins.edunih.govpH sensors for biological or environmental systems.
Metal Ions (e.g., Fe³⁺)Competitive energy absorption, redox quenching. nih.govrsc.orgSelective ion detection in water or biological fluids.
Anions (e.g., Phosphate)Anion binding to the coordination sphere, displacing water molecules. nih.govnih.govEnvironmental monitoring, real-time enzyme assays.
Mechanical StressPiezofluorochromism: changes in crystal packing affecting luminescence.Stress sensors in structural materials, security inks.

Q & A

Q. What are the optimal methods for synthesizing high-purity Europium(III) sulfate hydrates?

this compound hydrates are typically synthesized via controlled precipitation from europium oxide (Eu₂O₃) or europium chloride (EuCl₃) precursors. For example:

  • Dissolve Eu₂O₃ in sulfuric acid under reflux conditions, followed by evaporation and recrystallization to obtain hydrated Eu₂(SO₄)₃·xH₂O .
  • Use inductively coupled plasma mass spectrometry (ICP-MS) to verify purity (≥99.99%) and quantify trace impurities .
    Key parameters include pH control (3–4), temperature (80–100°C), and stoichiometric ratios to avoid co-precipitation of impurities .

Q. How does pH influence the solubility and stability of this compound in aqueous systems?

this compound exhibits pH-dependent solubility and speciation:

  • Below pH 6, Eu³⁺ remains soluble as [Eu(H₂O)₉]³⁺.
  • At pH 6–10, hydrolysis forms insoluble Eu(OH)SO₄ or Eu(OH)₃, reducing solubility .
  • Above pH 10, sulfate complexes (e.g., Eu(SO₄)₃³⁻) dominate in high-ionic-strength solutions .
    Use laser particle analyzers (e.g., Photocor Compact-Z) to monitor particle size distribution and ζ-potential during precipitation .

Advanced Research Questions

Q. How can electroflotation be optimized for extracting this compound from complex matrices?

Electroflotation efficiency depends on:

  • Background electrolytes : Sulfate systems achieve 98–99% extraction at pH 8–10 with anionic/cationic surfactants (e.g., Oxy A1218 or Septa XEV70) .
  • Current density : Optimal Jv = 0.4 A/L for 10 minutes .
  • Surfactant type : Non-ionic surfactants (e.g., PEO-1500) enhance particle hydrophobicity in chloride systems .
    Validate extraction efficiency via ICP-MS and correlate with particle size data (Table 3 in ).

Q. What spectroscopic techniques resolve structural details of this compound in biological or material systems?

  • Luminescence spectroscopy : Monitor the ⁵D₀ → ⁷F₄ transition at 690 nm to assess symmetry of Eu³⁺ binding sites (e.g., in glycocalyx or sulfate matrices) .
  • X-ray absorption spectroscopy (XAS) : Determine coordination numbers and bond distances in hydrated or immobilized Eu₂(SO₄)₃ .
  • TEM with EDS : Map europium distribution in hybrid materials (e.g., silica nanoparticles) .

Q. How do competing ions (e.g., Cl⁻, NO₃⁻) affect the adsorption and mobility of this compound in environmental systems?

  • Competitive adsorption : In sulfate-rich systems, Eu³⁺ forms strong inner-sphere complexes with mineral surfaces (Kd = 10³–10⁴ L/kg), whereas chloride or nitrate backgrounds reduce adsorption due to outer-sphere interactions .
  • Ionic strength : High NaCl concentrations (>1 M) increase Eu³⁺ mobility by disrupting electrostatic binding .
    Model these interactions using PHREEQC software with the llnl.dat database .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported optimal pH ranges for this compound extraction?

Contradictions arise from differing experimental conditions:

  • Nitrate vs. sulfate systems : Nitrate backgrounds require pH 10–11 for maximal extraction, while sulfate systems peak at pH 8 and 10 .
  • Surfactant effects : Anionic surfactants shift optimal pH by altering particle surface charge .
    Standardize protocols using a unified electrolyte concentration (e.g., 1 g/L background) and validate with ζ-potential measurements .

Q. What are the limitations of using this compound as a luminescent probe in cellular studies?

  • Background interference : Autofluorescence from biological media can obscure Eu³⁺ signals. Use time-resolved luminescence to mitigate this .
  • Binding specificity : Eu³⁺ may non-specifically bind to anionic glycocalyx components (e.g., heparan sulfate), requiring competitive assays with EDTA or citrate .

Methodological Best Practices

Q. How to design experiments for analyzing europium speciation in multi-electrolyte systems?

  • Step 1 : Construct Eh-pH diagrams (e.g., using Geochemist’s Workbench) to predict dominant species .
  • Step 2 : Validate with spectroscopic techniques (e.g., EXAFS for sulfate coordination) .
  • Step 3 : Compare experimental data with thermodynamic models (e.g., NEA-TDB) to identify unaccounted complexes .

Q. What quality control measures ensure reproducibility in high-purity this compound synthesis?

  • Purity checks : Use ICP-MS to detect trace metals (e.g., Fe, Al) at <1 ppm levels .
  • Crystallography : Confirm hydrate stoichiometry (e.g., Eu₂(SO₄)₃·8H₂O) via TGA-DSC .
  • Batch consistency : Maintain ±0.05 pH tolerance during precipitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.